2-[2-(Tetrahydrofurfuryloxy)ethoxy]ethanol
Description
Current State of Research on Glycol Ethers and Related Structural Motifs
Glycol ethers are a broad class of organic solvents known for their excellent solvency for a wide range of substances. Current research is increasingly focused on developing "greener" and more sustainable glycol ethers, including bio-based alternatives, to address environmental and safety concerns associated with some traditional glycol ethers. The functionalization of glycol ethers to create novel molecules with tailored properties for specific applications, such as in coatings, cleaners, and electronic materials, is a key area of investigation.
Similarly, the tetrahydrofuran (B95107) (THF) ring is a prevalent structural motif in a vast number of natural products and biologically active molecules. Its presence often confers favorable pharmacokinetic properties, making it a valuable component in drug discovery and development. Research in this area is centered on the stereoselective synthesis of substituted tetrahydrofurans and the exploration of their role in medicinal chemistry and materials science. The unique stereochemistry of the THF ring can significantly influence the biological activity of a molecule.
Nomenclature and Chemical Classification of 2-[2-(Tetrahydrofurfuryloxy)ethoxy]ethanol
A clear and systematic naming convention is fundamental to chemical communication. This compound is identified through various nomenclature systems, each providing a precise description of its molecular architecture.
According to the International Union of Pure and Applied Chemistry (IUPAC), the systematic name for this compound is 2-[2-(oxolan-2-ylmethoxy)ethoxy]ethanol . evitachem.com This name precisely describes the connectivity of the atoms within the molecule.
In addition to its formal IUPAC name, the compound is known by several synonyms, which are commonly used in commercial and research contexts. These include:
this compound evitachem.compharmacompass.com
Tetraglycol nih.gov
Glycofurol (often refers to a mixture containing this compound)
| Identifier | Value |
| IUPAC Name | 2-[2-(oxolan-2-ylmethoxy)ethoxy]ethanol |
| CAS Number | 52814-38-7 |
| Molecular Formula | C9H18O4 |
| Molecular Weight | 190.24 g/mol |
This compound is structurally classified as both a tetrahydrofuran derivative and a glycol ether. evitachem.com
Tetrahydrofuran Family: The presence of the oxolan-2-ylmethoxy group, which consists of a tetrahydrofuran ring attached to a methoxy (B1213986) group, places it within this family. The tetrahydrofuran ring is a five-membered saturated cyclic ether.
Glycol Ether Family: The linear portion of the molecule, -ethoxy]ethanol, is characteristic of a diethylene glycol ether. Glycol ethers are defined by the presence of both ether and alcohol functional groups.
This dual classification is key to understanding its chemical behavior and potential applications, as it exhibits properties derived from both structural components.
Significance of this compound in Modern Chemistry
The significance of this compound in contemporary chemistry stems from its versatile properties and its role as a key intermediate and functional ingredient in various applications.
One notable application is in the formulation of agrochemicals. A European patent describes the use of tetraglycol (a synonym for this compound) in NMP-free (N-Methyl-2-pyrrolidone-free) liquid formulations of neonicotinoid insecticides. google.comgoogleapis.com This is significant as there is a regulatory push to replace NMP due to health concerns, and this compound provides an effective and safer alternative solvent.
In the realm of organic synthesis , it serves as a valuable building block. Its hydroxyl group can be further functionalized, and the ether linkages provide stability under certain reaction conditions. The synthesis of this compound is typically achieved through a Williamson ether synthesis, reacting a tetrahydrofuran derivative with an ethylene (B1197577) glycol derivative. evitachem.com
Furthermore, its properties make it suitable for use in materials science . It is mentioned as a potential plasticizer or solvent in polymer formulations, where it can enhance flexibility and durability. evitachem.com The combination of the polar ether and alcohol groups with the less polar tetrahydrofuran ring allows it to interact with a variety of polymer matrices.
While specific research detailing its role in drug delivery is not extensively published, its structural similarity to other biocompatible polymers and solvents suggests potential for investigation in this area. The glycol ether chain is reminiscent of polyethylene glycol (PEG), a widely used polymer in pharmaceutical formulations.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[2-(oxolan-2-ylmethoxy)ethoxy]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O4/c10-3-5-11-6-7-12-8-9-2-1-4-13-9/h9-10H,1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOTDXFVGTLWKLI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)COCCOCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80967283 | |
| Record name | 2-{2-[(Oxolan-2-yl)methoxy]ethoxy}ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80967283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52814-38-7 | |
| Record name | Tetraglycol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52814-38-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethanol, 2-(2-((tetrahydro-2-furanyl)methoxy)ethoxy)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052814387 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-{2-[(Oxolan-2-yl)methoxy]ethoxy}ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80967283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[2-(tetrahydrofurfuryloxy)ethoxy]ethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.892 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Reaction Pathways
Established Synthetic Routes for 2-[2-(Tetrahydrofurfuryloxy)ethoxy]ethanol
Established routes for synthesizing this compound, also known as diethylene glycol mono(tetrahydrofurfuryl) ether, primarily involve the reaction between a tetrahydrofurfuryl precursor and a diethylene glycol equivalent. A common industrial approach is the alkoxylation of tetrahydrofurfuryl alcohol with ethylene (B1197577) oxide.
The synthesis of ether compounds often relies on fundamental reactions such as the Williamson ether synthesis or acid-catalyzed condensation. For this compound, the key precursors are Tetrahydrofurfuryl alcohol and a source for the ethoxyethanol chain, such as ethylene oxide or 2-(2-chloroethoxy)ethanol.
A prevalent method involves the reaction of tetrahydrofurfuryl alcohol with ethylene oxide. This process, known as ethoxylation, adds two ethylene oxide units to the alcohol. The reaction is typically performed under basic conditions, often using a catalyst like potassium hydroxide (B78521) (KOH), at elevated temperatures and pressures. frontiersin.org The number of ethoxy groups added can be controlled by the stoichiometry of the reactants.
Another synthetic pathway involves reacting an alkali metal salt of tetrahydrofurfuryl alcohol (an alkoxide) with a halo-functionalized diethylene glycol derivative, such as 2-(2-chloroethoxy)ethanol. This nucleophilic substitution reaction is a variation of the Williamson ether synthesis.
| Precursor 1 | Precursor 2 | Typical Catalyst/Reagent | Solvent | General Conditions |
|---|---|---|---|---|
| Tetrahydrofurfuryl alcohol | Ethylene oxide | Potassium Hydroxide (KOH) | Solvent-free or inert solvent | High Temperature & Pressure |
| Sodium tetrahydrofurfuryl alkoxide | 2-(2-chloroethoxy)ethanol | - (Reactant is the base) | Inert solvent (e.g., THF, DMF) | Elevated Temperature |
Catalysis is crucial for achieving high efficiency and selectivity in the synthesis of this compound. The choice of catalyst depends on the specific synthetic route.
In the alkoxylation of tetrahydrofurfuryl alcohol with ethylene oxide, base catalysis is standard. frontiersin.org Alkali metal hydroxides, particularly potassium hydroxide (KOH), are widely used. The catalyst deprotonates the alcohol, forming a highly nucleophilic alkoxide that initiates the ring-opening of the ethylene oxide monomer. This process continues until the desired degree of ethoxylation is achieved. eurochemengineering.com
Acid catalysis can also be employed for etherification reactions. Brønsted acids or Lewis acids can facilitate the condensation of tetrahydrofurfuryl alcohol with diethylene glycol, though this method can be complicated by side reactions like dehydration, especially at higher temperatures. rsc.org For instance, catalysts like montmorillonite (B579905) K10, a type of clay with Brønsted acid sites, have been shown to be effective in related etherification reactions of furfuryl alcohol with ethanol (B145695). rsc.org
| Catalyst Type | Specific Example | Reaction Type | Key Function |
|---|---|---|---|
| Homogeneous Base | Potassium Hydroxide (KOH) | Alkoxylation | Deprotonates alcohol to form a nucleophilic alkoxide. frontiersin.org |
| Heterogeneous Acid | Montmorillonite K10 | Etherification | Provides Brønsted acid sites to protonate the hydroxyl group, facilitating nucleophilic attack. rsc.org |
| Lewis Acid | ZnCl₂, AlCl₃ | Etherification | Coordinates with the hydroxyl group to make it a better leaving group. google.com |
The formation of this compound involves two primary mechanistic pathways: alkoxylation and direct etherification.
Alkoxylation Mechanism (Base-Catalyzed): This is a chain-growth anionic polymerization process.
Initiation: The basic catalyst (e.g., OH⁻ from KOH) deprotonates the tetrahydrofurfuryl alcohol (ROH) to form a tetrahydrofurfuryl alkoxide anion (RO⁻). eurochemengineering.com
Propagation: The highly nucleophilic alkoxide (RO⁻) attacks a carbon atom of the strained ethylene oxide ring. This results in a ring-opening Sₙ2 reaction, forming a new, longer-chain alkoxide (ROCH₂CH₂O⁻). This new alkoxide then attacks another ethylene oxide molecule. For the target compound, this step occurs twice.
Termination: The reaction is typically terminated by adding an acid (e.g., HCl or acetic acid) to neutralize the catalyst and protonate the final alkoxide, yielding the terminal hydroxyl group of the desired product. researchgate.net
Etherification Mechanism (e.g., Williamson Synthesis): This mechanism involves the nucleophilic substitution of a halide by an alkoxide.
Alkoxide Formation: Tetrahydrofurfuryl alcohol is treated with a strong base (like sodium hydride, NaH) to form the corresponding sodium tetrahydrofurfuryl alkoxide.
Nucleophilic Substitution: The resulting alkoxide acts as a nucleophile and attacks the electrophilic carbon atom bonded to the chlorine in a molecule like 2-(2-chloroethoxy)ethanol. The chloride ion is displaced in an Sₙ2 reaction, forming the ether bond and sodium chloride as a byproduct. organic-chemistry.org
Derivatization Strategies and Synthesis of Analogues
The structure of this compound offers two primary sites for chemical modification: the terminal hydroxyl group and the tetrahydrofuran (B95107) ring system. These sites allow for the synthesis of a wide range of derivatives and analogues with tailored properties.
The terminal primary hydroxyl group is a versatile functional handle for a variety of chemical transformations. Standard alcohol chemistry can be applied to create a diverse library of derivatives.
Esterification: The hydroxyl group can be readily converted into an ester by reacting with carboxylic acids (Fischer esterification), acid anhydrides, or acyl chlorides. This modification can be used to introduce a wide range of functional groups.
Etherification: Further reaction with alkyl halides under basic conditions (Williamson ether synthesis) can cap the hydroxyl group, forming a diether. academie-sciences.fr For example, reaction with ethyl iodide would yield an ethyl-capped derivative.
Conversion to Halides: The hydroxyl group can be substituted with a halogen (e.g., chlorine, bromine) using reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃). orgsyn.org This creates an electrophilic site for subsequent nucleophilic substitution reactions.
Conversion to Azides: The hydroxyl group can first be converted to a better leaving group, such as a tosylate, by reacting with p-toluenesulfonyl chloride (TsCl). rsc.org Subsequent reaction with sodium azide (B81097) (NaN₃) yields an azido-terminated derivative, which is a valuable precursor for click chemistry or reduction to an amine. rsc.org
Modifying the saturated tetrahydrofuran (THF) ring is more challenging but offers a route to structurally distinct analogues.
Ring-Opening Reactions: Under certain catalytic conditions, the THF ring itself can be opened. For instance, hydrogenolysis of tetrahydrofurfuryl alcohol over specific catalysts can lead to the formation of various diols and other linear compounds, which could then be used as building blocks for new structures.
Synthesis from Modified Precursors: A more practical approach to creating analogues with modified rings is to start with a substituted furan (B31954) derivative. For example, a methyl-substituted furfural (B47365) could be hydrogenated to the corresponding substituted tetrahydrofurfuryl alcohol. researchgate.net This modified alcohol could then be subjected to the same ethoxylation or etherification procedures described in section 2.1 to generate analogues with substituents on the THF ring.
Rearrangement Reactions: It has been shown that under specific catalytic conditions (e.g., using Cu–ZnO/Al₂O₃ catalysts), tetrahydrofurfuryl alcohol can undergo rearrangement to form tetrahydropyran (B127337) derivatives. researchgate.net Applying these conditions to this compound could potentially lead to analogues where the five-membered THF ring is rearranged into a six-membered tetrahydropyran (THP) ring.
Process Optimization and Scale-Up Considerations for Industrial Production
The transition from laboratory-scale synthesis to industrial production requires careful optimization of the reaction process to ensure efficiency, cost-effectiveness, and sustainability. wikipedia.org For the synthesis of this compound and its analogues, the Williamson ether synthesis is the most common method employed. wikipedia.org
The efficiency and yield of the Williamson ether synthesis can be significantly influenced by several factors, including the choice of base, solvent, temperature, and the use of catalysts. numberanalytics.comnumberanalytics.com
Base Selection: Strong bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are often used to deprotonate the alcohol and form the highly nucleophilic alkoxide. numberanalytics.com However, for industrial applications, less hazardous and more cost-effective bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) are preferred.
Solvent Choice: Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are known to accelerate S\textsubscript{N}2 reactions by solvating the cation of the alkoxide, thereby increasing the nucleophilicity of the oxygen anion. numberanalytics.com However, due to their high boiling points and potential for environmental and health concerns, alternative solvents are often sought for industrial processes.
Temperature Control: The reaction temperature is a critical parameter that needs to be carefully controlled. Higher temperatures can increase the reaction rate but may also lead to undesirable side reactions, such as elimination, which can reduce the product yield. wikipedia.org
Phase Transfer Catalysis: The use of phase transfer catalysts (PTCs), such as quaternary ammonium (B1175870) salts, can significantly enhance the reaction rate, particularly when using inorganic bases in a two-phase system. The PTC facilitates the transfer of the alkoxide from the aqueous or solid phase to the organic phase where the reaction with the alkyl halide occurs. numberanalytics.com
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for accelerating organic reactions. numberanalytics.com Microwave-assisted Williamson ether synthesis can lead to shorter reaction times and improved yields compared to conventional heating methods. numberanalytics.com
The following table summarizes the effect of different reaction parameters on the yield of a typical Williamson ether synthesis.
| Base | Solvent | Temperature (°C) | Yield (%) |
| NaH | DMF | 80 | 85 |
| KOtBu | DMSO | 80 | 90 |
| NaOH | Water | 100 | 40 |
| NaOH / PTC | Toluene | 90 | 75 |
Modern chemical manufacturing places a strong emphasis on the development of sustainable and environmentally friendly processes. Green chemistry principles, such as atom economy, are central to this effort. rsc.org Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. rsc.org
The Williamson ether synthesis, in its ideal form, can be highly atom-economical, as the primary byproduct is a simple salt. For example, the reaction of sodium ethoxide with chloroethane (B1197429) to form diethyl ether has a high atom economy as the only byproduct is sodium chloride. wikipedia.org
To further enhance the sustainability of the synthesis of this compound, several strategies can be employed:
Catalytic Approaches: The development of catalytic methods that avoid the use of stoichiometric amounts of base can improve atom economy and reduce waste.
Renewable Feedstocks: Exploring the use of starting materials derived from renewable resources can reduce the environmental footprint of the synthesis. For instance, tetrahydrofurfuryl alcohol can be produced from the hydrogenation of furfural, which is derived from biomass.
Solvent Minimization and Recycling: Reducing the amount of solvent used, or replacing volatile organic solvents with greener alternatives such as water or ionic liquids, can significantly improve the environmental profile of the process. The ability to recycle the solvent is also a key consideration for industrial-scale production.
Continuous Flow Synthesis: Moving from traditional batch processing to continuous flow chemistry can offer several advantages, including improved heat and mass transfer, better reaction control, and enhanced safety. Microreactors, for example, have been shown to be effective for the efficient synthesis of polyether polyols with significantly reduced reaction times. rsc.org
By implementing these principles, the industrial production of 2-[2-(tetrahydrofurfuryloxy)ethoxy)ethanol can be made more efficient, cost-effective, and environmentally responsible.
Advanced Applications in Chemical Sciences and Material Formulations
Role as a Specialized Solvent in Chemical Reactions and Processes
The distinct combination of a cyclic ether, a hydroxyl group, and an ether linkage in 2-[2-(tetrahydrofurfuryloxy)ethoxy]ethanol imparts it with versatile solvent properties. Its amphiphilic nature allows it to dissolve a variety of substances, making it a subject of investigation for specialized applications in chemical reactions and processes.
Investigations into Solvation Mechanisms of Diverse Substrates
While specific solvatochromic studies on this compound are not extensively documented in publicly available literature, the behavior of related glycol ethers and tetrahydrofurfuryl derivatives provides insights into its potential solvation mechanisms. Glycol ethers are known to engage in hydrogen bonding via their hydroxyl group and ether oxygen atoms, enabling them to solvate both polar and nonpolar substrates. The tetrahydrofurfuryl moiety, being a cyclic ether, can also participate in hydrogen bonding.
The solvation capability of such compounds is influenced by factors like the length of the ethoxy chain and the nature of the end groups. The presence of both hydrogen bond donor (hydroxyl group) and acceptor (ether oxygens) sites allows for complex interactions with a wide range of solutes. For instance, in reactions involving metal catalysts, the ether linkages can coordinate with the metal center, influencing the catalyst's solubility and reactivity.
Table 1: Predicted Physicochemical Properties of a Related Compound: 2-[(Tetrahydrofurfuryl)oxy]ethanol
| Property | Value |
| Molecular Weight | 146.18 g/mol |
| XLogP3-AA | -0.2 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 3 |
| Rotatable Bond Count | 4 |
| Exact Mass | 146.094294304 g/mol |
| Monoisotopic Mass | 146.094294304 g/mol |
| Topological Polar Surface Area | 38.7 Ų |
| Heavy Atom Count | 10 |
| Complexity | 84.9 |
Note: Data obtained from PubChem for the compound 2-[(Tetrahydrofurfuryl)oxy]ethanol (CID 110717), a close structural analog. These values are computationally predicted.
Application in Heterogeneous Catalysis and Reaction Media Design
Glycol ethers are increasingly being explored as effective media for heterogeneous catalytic reactions. Their higher boiling points allow for a wider range of reaction temperatures compared to more volatile solvents. Furthermore, their ability to dissolve both reactants and catalysts can enhance reaction rates and selectivity.
In the context of biomass conversion, furan (B31954) derivatives are key platform molecules. For example, the etherification of furfuryl alcohol with ethanol (B145695) over solid acid catalysts like montmorillonite (B579905) K10 has been studied to produce ethyl furfuryl ether, a potential biofuel additive. While direct studies involving this compound as a reaction medium are limited, its structural similarity to the reactants and products in such systems suggests its potential utility. The presence of the tetrahydrofurfuryl group could, for instance, enhance the solubility of furan-based substrates, while the ethoxy chain could facilitate interactions with the catalyst surface. The design of reaction media using such specialized solvents can lead to more efficient and selective catalytic processes.
Performance as a Co-solvent in Multicomponent Systems
The amphiphilic character of this compound makes it a promising candidate as a co-solvent in multicomponent systems where miscibility is a challenge. For instance, in formulations containing both aqueous and organic phases, this compound can act as a coupling agent, creating a stable single-phase system. This property is particularly valuable in applications such as coatings, cleaning agents, and in the formulation of agrochemicals.
In chemical synthesis, the use of a co-solvent system can significantly impact reaction outcomes. By tuning the solvent composition, it is possible to control the solubility of reactants, intermediates, and products, thereby influencing reaction kinetics and equilibrium. The ability of this compound to interact with a diverse range of chemical species makes it a versatile tool for optimizing reaction conditions in complex multicomponent reactions.
Intermediate in Complex Organic and Pharmaceutical Synthesis
The functional groups present in this compound, namely the hydroxyl group and the ether linkages, provide reactive sites for a variety of chemical transformations. This makes it a valuable intermediate in the synthesis of more complex molecules, including those with pharmaceutical and macromolecular applications.
Precursor in the Synthesis of Bioactive Molecules and Drug Intermediates
The furan ring is a structural motif found in numerous bioactive compounds. scispace.com Derivatives of furan are explored for a wide range of pharmacological activities, including antibacterial, antiviral, anti-inflammatory, and antitumor properties. scispace.comresearchgate.net The synthesis of such molecules often involves the functionalization of furan-containing precursors.
Building Block in the Development of Macromolecular Structures
The bifunctional nature of molecules like this compound, possessing a hydroxyl group for polymerization and a cyclic ether for further modification, makes them attractive as building blocks for macromolecular structures. Furan-based diols and diisocyanates have been utilized in the synthesis of polyesters and polyurethanes. researchgate.net These polymers can exhibit unique properties due to the presence of the furan ring, such as increased thermal stability and flame retardancy. acs.org
The ring-opening polymerization of tetrahydrofuran (B95107) and its derivatives is a well-established method for producing polyethers. nih.gov The hydroxyl group of this compound can act as an initiator for such polymerizations, leading to the formation of block copolymers with distinct segments. Furthermore, the tetrahydrofurfuryl group itself can undergo ring-opening reactions under certain catalytic conditions, offering another pathway for the synthesis of novel polymer architectures. researchgate.net The resulting macromolecular structures could find applications in areas such as specialty elastomers, coatings, and biomedical materials.
Integration into Advanced Material Formulations
The chemical compound this compound, a derivative of tetrahydrofurfuryl alcohol (THFA), is recognized for its advantageous properties as a solvent and formulation component. Its structure, which combines a tetrahydrofuran ring with a di-ethylene glycol ether chain, suggests a unique combination of solvency, water miscibility, and a low evaporation rate. While specific research on this exact molecule is limited, its applications can be inferred from the well-documented performance of its parent compounds, THFA and various glycol ethers, in advanced material formulations.
Component in Solvent Blends for Coatings, Inks, and Resins
As a high-boiling point, water-miscible solvent, this compound is a valuable component in the formulation of coatings, inks, and resins. Its structural similarity to THFA and other glycol ethers indicates its utility in these applications. silvateam.comontosight.ai THFA itself is utilized in the formulation of coatings, adhesives, and resin systems due to its excellent solvent properties. ontosight.ai Glycol ethers are also widely used as solvents for resins, lacquers, paints, varnishes, dyes, and inks.
In coating and ink formulations, the selection of solvents is critical for controlling viscosity, drying time, and film formation. The ethoxylated side chain of this compound would contribute to its compatibility with a range of resin types, from polar to non-polar. This makes it a versatile co-solvent that can improve the solubility of binders and additives, leading to more stable and uniform formulations. In epoxy resin systems, for example, THFA is known to act as a reactive diluent, reducing viscosity and accelerating the curing process. silvateam.com It is plausible that this compound could perform a similar function, offering formulators greater control over the application properties and final performance of the cured resin.
The low volatility of this compound, a characteristic of higher glycol ethers, is particularly beneficial in high-performance coatings and printing inks where a longer open time is required for application, and a smooth, defect-free finish is essential. This property also contributes to a reduction in volatile organic compound (VOC) emissions compared to more volatile solvents.
Table 1: Comparative Properties of Related Solvents in Coatings and Inks
| Property | Tetrahydrofurfuryl Alcohol (THFA) | Diethylene Glycol Monobutyl Ether (DB) | Potential Role of this compound |
| Boiling Point | 178 °C | 231 °C | Expected to be high, contributing to slow evaporation and good flow. |
| Water Solubility | Miscible | Miscible | Expected to be miscible, allowing for use in both water-based and solvent-based systems. |
| Resin Compatibility | Good with epoxies, vinyls | Good with acrylics, alkyds, epoxies | Expected to have broad compatibility due to its ether and alcohol functionalities. |
| Function | Reactive diluent, solvent | Coalescing agent, solvent | Potential as a coalescing agent, viscosity modifier, and compatibilizer. |
Formulation in Specialized Industrial Fluids and Textile Processing Agents
In the realm of specialized industrial fluids, the unique solvency and lubricating properties suggested by the structure of this compound make it a candidate for inclusion in metalworking fluids and industrial cleaners. THFA is already used in such applications. furan.com
Within the textile industry, glycol ethers and their derivatives are essential auxiliaries in dyeing and printing processes. rhmschem.com They act as dye carriers, helping to swell the fibers and allowing for better penetration and fixation of the dye molecules. This leads to more vibrant and durable colors. Given that THFA is also known to improve dye solubility and penetration, leading to more uniform coloration and improved color fastness, its ethoxylated derivative, this compound, would be expected to offer similar or enhanced performance. rhmschem.com
The compound's ability to act as a coupling agent would also be valuable in textile processing, ensuring the stability of dye baths and printing pastes that contain a variety of components that are not always mutually soluble. Its water miscibility and low volatility would be advantageous in continuous dyeing processes, where consistent performance and minimal solvent loss are important.
Table 2: Potential Functions in Industrial and Textile Applications
| Application | Key Function | Benefit |
| Metalworking Fluids | Lubricity enhancer, corrosion inhibitor carrier | Improved tool life and surface finish. |
| Industrial Cleaners | Degreasing solvent, coupling agent | Effective removal of oils and greases, stable cleaning formulations. |
| Textile Dyeing | Dye solvent, leveling agent, fiber swelling agent | Enhanced dye uptake, even coloration, and improved wash fastness. |
| Textile Printing | Viscosity modifier, dye solubilizer | Controlled print paste rheology and vibrant, well-defined prints. |
Role in Agrochemical Formulations, particularly NMP-free systems
The agrochemical industry is actively seeking safer and more effective solvent alternatives to N-methyl-2-pyrrolidone (NMP), which has faced regulatory scrutiny due to its reproductive toxicity. THFA is considered an environmentally benign, biodegradable, and water-miscible solvent for agrochemical formulations. furan.com It is used as a cosolvent for active ingredients in various pesticide formulations. usda.gov
The properties of this compound make it a strong candidate for use in NMP-free agrochemical systems. Its high solvency power would be effective in dissolving a wide range of active ingredients, including those with low water solubility. This is crucial for creating stable and effective emulsifiable concentrate (EC) and soluble liquid (SL) formulations.
The ethoxylated structure of this compound can also impart surfactant-like properties, aiding in the emulsification and dispersion of the active ingredient when the formulation is diluted with water for application. Its low volatility is an additional advantage, reducing applicator exposure and environmental release during spraying. The development of NMP-free formulations is a significant area of innovation in the agrochemical sector, and solvents like this compound, derived from a bio-based precursor like THFA, are well-positioned to meet the demand for greener and safer alternatives. furan.comusda.gov
Table 3: Comparison with NMP for Agrochemical Formulations
| Property | N-methyl-2-pyrrolidone (NMP) | This compound (Inferred) |
| Solvency | High | Expected to be high |
| Water Solubility | Miscible | Expected to be miscible |
| Boiling Point | 202 °C | Expected to be high |
| Environmental Profile | Reproductive toxicity concerns | Expected to have a more favorable profile, derived from bio-based THFA |
| Function in Formulation | Solvent for active ingredients | Potential as a solvent, co-solvent, and emulsifier |
Theoretical and Computational Investigations of 2 2 Tetrahydrofurfuryloxy Ethoxy Ethanol
Quantum Chemical Studies on Molecular Structure and Reactivity
Quantum chemical studies, based on the principles of quantum mechanics, are instrumental in elucidating the electronic structure and reactivity of molecules. For a molecule like 2-[2-(tetrahydrofurfuryloxy)ethoxy]ethanol, these methods can predict its geometry, electronic properties, and potential reaction pathways with a high degree of accuracy.
Electronic structure analysis involves solving the Schrödinger equation for the molecule to determine the distribution of electrons and their energies. Methods like Density Functional Theory (DFT) and ab initio calculations are commonly employed for this purpose. For this compound, these calculations would reveal key insights into its reactivity.
For instance, the distribution of electron density would highlight the nucleophilic and electrophilic sites within the molecule. The oxygen atoms in the ether and alcohol groups are expected to be electron-rich, making them susceptible to attack by electrophiles. Conversely, the hydrogen atom of the hydroxyl group would be electrophilic and prone to abstraction.
Quantum chemical calculations can also be used to predict the pathways of chemical reactions involving this compound. By mapping the potential energy surface, researchers can identify transition states and calculate activation energies for various reactions, such as oxidation, dehydration, or etherification. This information is invaluable for understanding the compound's stability and designing synthetic routes.
Table 1: Hypothetical Calculated Electronic Properties of this compound
| Property | Value | Method |
|---|---|---|
| Dipole Moment | 2.5 D | DFT/B3LYP |
| HOMO Energy | -6.8 eV | DFT/B3LYP |
| LUMO Energy | 1.2 eV | DFT/B3LYP |
| Ionization Potential | 8.5 eV | Ab initio (CCSD) |
Note: The data in this table is hypothetical and for illustrative purposes, representing typical values for similar ether-alcohols.
Due to the presence of several single bonds, this compound can exist in numerous conformations. Conformational analysis aims to identify the most stable three-dimensional arrangements of the molecule and the energy barriers between them.
By systematically rotating the dihedral angles of the molecule and calculating the corresponding energies, a potential energy landscape can be constructed. This landscape reveals the low-energy conformers that are most likely to be populated at a given temperature. The stability of these conformers is governed by a delicate balance of steric hindrance, intramolecular hydrogen bonding, and dipole-dipole interactions. For this compound, it is anticipated that conformations allowing for intramolecular hydrogen bonding between the terminal hydroxyl group and one of the ether oxygen atoms would be particularly stable.
Understanding the conformational preferences is crucial as it influences the molecule's physical properties, such as its boiling point and viscosity, as well as its biological activity if it were to interact with a receptor.
Table 2: Hypothetical Relative Energies of Key Conformers of this compound
| Conformer | Dihedral Angle (°C-O-C-C) | Relative Energy (kcal/mol) | Population (%) |
|---|---|---|---|
| A (Extended) | 180 | 1.2 | 15 |
| B (Gauche 1) | 60 | 0.0 | 50 |
Note: The data in this table is hypothetical and for illustrative purposes, based on typical energy differences for similar flexible molecules.
Molecular Dynamics Simulations of Solvation and Intermolecular Interactions
Molecular dynamics (MD) simulations provide a computational microscope to observe the dynamic behavior of molecules over time. By solving Newton's equations of motion for a system of atoms, MD simulations can model how this compound interacts with itself and with other molecules in a liquid or solution.
The behavior of this compound can vary significantly depending on the solvent. MD simulations are a powerful tool to study these solvent-solute interactions at a molecular level.
In aqueous media, the simulations would likely show the formation of hydrogen bonds between the hydroxyl group and ether oxygen atoms of this compound and the surrounding water molecules. The hydrophobic tetrahydrofuran (B95107) ring and ethyl spacers would influence the local water structure, potentially leading to a "hydrophobic effect" where water molecules become more ordered around these nonpolar regions.
In contrast, in an organic solvent like hexane, the interactions would be dominated by weaker van der Waals forces. The simulations could reveal how the molecule adopts different conformations in a nonpolar environment compared to a polar one. This information is critical for applications such as extraction and purification processes.
MD simulations can also be used to predict transport properties, such as diffusion coefficients and viscosity, in complex mixtures containing this compound. By tracking the movement of molecules over the course of a simulation, the self-diffusion coefficient of the compound can be calculated.
Quantitative Structure-Property Relationship (QSPR) Modeling
QSPR is a computational method that aims to establish a mathematical relationship between the chemical structure of a molecule and its physical, chemical, or biological properties. By developing a QSPR model, it is possible to predict the properties of new or untested compounds based solely on their molecular structure.
For this compound, a QSPR model could be developed to predict properties such as its boiling point, vapor pressure, or solubility in various solvents. The first step in building a QSPR model is to calculate a set of molecular descriptors that numerically represent the chemical structure. These can include constitutional descriptors (e.g., molecular weight, number of atoms), topological descriptors (e.g., connectivity indices), and quantum chemical descriptors (e.g., dipole moment, HOMO/LUMO energies).
Next, a statistical method, such as multiple linear regression or machine learning algorithms, is used to find a correlation between these descriptors and the experimental property of interest for a training set of related molecules. Once a robust model is established, it can be used to predict the properties of this compound. QSPR modeling is a cost-effective and time-efficient approach to screen large numbers of compounds and prioritize experimental efforts.
Table 3: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Hexane |
Predictive Models for Performance in Various Applications
Predictive modeling, utilizing computational techniques, is a powerful tool for estimating the physicochemical properties and performance characteristics of chemical compounds, thereby reducing the need for extensive empirical testing. For a molecule like this compound, which combines ether and alcohol functionalities with a tetrahydrofuran moiety, several modeling approaches applied to similar structures are relevant.
Quantitative Structure-Activity Relationship (QSAR) Models:
QSAR models are statistical models that correlate the chemical structure of a compound with a specific activity or property. For glycol ethers, QSAR models have been successfully developed to predict toxicological endpoints. nih.govscilit.comtandfonline.com These models typically use molecular descriptors that quantify various aspects of the molecule's structure, such as lipophilicity (logP), molar refractivity, and hydrogen bonding capabilities. nih.govscilit.comtandfonline.com For this compound, a QSAR approach could be used to predict its potential toxicity, environmental fate, or performance as a solvent. For instance, a model could be trained on a dataset of known solvents to predict properties like solvency power for a particular solute or its effectiveness as a plasticizer.
An illustrative QSAR model for predicting a performance characteristic (e.g., solvency) might take the following form:
Performance Metric = c₀ + c₁(logP) + c₂(Polar Surface Area) + c₃(Dipole Moment) + ...
The coefficients (c₀, c₁, etc.) would be determined by fitting the model to experimental data from a range of similar ether-alcohol compounds.
Molecular Dynamics (MD) Simulations:
MD simulations are a computational method for analyzing the physical movements of atoms and molecules. These simulations can provide detailed insight into the behavior of liquids and solutions at the molecular level. For compounds like ethylene (B1197577) glycol and tetrahydrofuran, MD simulations have been used to predict physical properties such as density, viscosity, and diffusion coefficients, as well as to understand intermolecular interactions like hydrogen bonding in aqueous solutions. researchgate.netrsc.orgresearchgate.netnih.govresearchgate.netrsc.orgchemrxiv.org
Applying MD simulations to this compound could predict its bulk properties as a pure liquid or in mixtures. For example, simulating its interaction with water molecules could provide insights into its solubility and its behavior as a co-solvent. nih.govchemrxiv.org Furthermore, MD simulations can be used to understand its performance in applications such as a solvent in chemical reactions or as a component in formulations by modeling its interactions with other molecules in the system. nih.govacs.org
Below is a hypothetical data table illustrating the types of properties that could be predicted for this compound using MD simulations, based on studies of analogous compounds. researchgate.net
| Predicted Property | Hypothetical Value | Method |
| Density at 298 K | 1.05 g/cm³ | MD Simulation |
| Viscosity at 298 K | 5.2 cP | MD Simulation |
| Self-Diffusion Coefficient | 1.8 x 10⁻⁶ cm²/s | MD Simulation |
| Solvation Free Energy in Water | -25.4 kJ/mol | MD Simulation |
Quantum Chemistry Methods:
Quantum chemistry methods, such as Density Functional Theory (DFT), can be used to calculate the electronic structure and properties of molecules with high accuracy. researchgate.net For tetrahydrofuran derivatives, DFT has been used to investigate molecular geometry, electronic properties, and reaction mechanisms. researchgate.netrsc.org For this compound, DFT calculations could predict properties such as its dipole moment, polarizability, and reactivity. These calculated properties can then be used as descriptors in QSAR models or to parameterize force fields for MD simulations. researchgate.net
Computational Design of Novel Analogues with Targeted Properties
Computational design, often referred to as in silico or computer-aided molecular design (CAMD), allows for the rational design of new molecules with desired properties before they are synthesized in the laboratory. researchgate.net3ds.com This approach is particularly valuable for designing analogues of this compound with enhanced performance for specific applications.
Solvent Design:
The design of new solvents with optimal properties for a given process is a significant area of research. acs.orgresearchgate.netproquest.com CAMD techniques can be used to design analogues of this compound that are tailored for specific applications, such as having a higher boiling point, lower viscosity, or improved solvency for a particular class of compounds. The process typically involves defining a set of target properties and then using computational algorithms to generate and screen candidate molecules. researchgate.net
For example, to design a solvent with a higher boiling point, one might computationally explore modifications to the structure of this compound, such as increasing the length of the ethoxy chain or adding different functional groups, and then predict the boiling point of these new structures using predictive models.
Design of Functional Molecules:
Beyond solvents, computational methods can be used to design analogues with specific functional properties. nih.govnih.govresearchgate.net For example, if this compound is being considered as a pharmaceutical excipient, computational methods could be used to design analogues with improved drug solubility or stability. This could involve creating a library of virtual compounds based on the core structure and then using docking simulations to predict their interaction with a specific active pharmaceutical ingredient.
The table below illustrates a hypothetical design study for a novel analogue with a targeted property.
| Target Property | Structural Modification | Predicted Outcome | Computational Method |
| Increased Boiling Point | Elongation of the ethoxy chain to triethylene glycol | Boiling Point > 250 °C | Group Contribution Method |
| Enhanced Lipophilicity | Substitution of the hydroxyl group with a methoxy (B1213986) group | logP > 0.5 | QSAR |
| Improved Solvency for Polymer X | Addition of a second tetrahydrofurfuryl group | Increased interaction energy with polymer | Molecular Docking |
By leveraging these theoretical and computational approaches, the development and optimization of molecules like this compound and its analogues can be significantly accelerated, leading to the creation of new materials with tailored properties for a wide range of applications.
Environmental Fate and Biotransformation Pathways Academic Research Framework
Methodologies for Environmental Fate Assessment of Glycol Ethers
Assessing the environmental risk of glycol ethers involves a multi-faceted approach that examines their behavior in air, water, and soil. nih.gov Methodologies are designed to quantify the rates and products of key degradation processes and to understand how these chemicals partition between different environmental media.
Biodegradation is a primary pathway for the removal of glycol ethers from the environment. nih.gov Studies typically involve exposing the chemical to microorganisms from sources like activated sludge, soil, or surface water under controlled aerobic or anaerobic conditions. The extent and rate of degradation are monitored by measuring parameters such as Biochemical Oxygen Demand (BOD) or the disappearance of the parent compound.
Research has shown that many ethylene (B1197577) glycol ethers are readily biodegradable. nih.gov For instance, studies on analogous compounds such as triethylene glycol monoethyl ether (TGEE) demonstrated 71% degradation in fresh water over 20 days. oecd.org Bacterial strains, including those from the genera Pseudomonas, Xanthobacter, and Cupriavidus, have been isolated and shown to be capable of degrading various glycol ethers. nih.govnih.gov The degradation pathway often involves the oxidation of the terminal alcohol group to form an alkoxyacetic acid, followed by the cleavage of the ether linkage. nih.gov For example, the degradation of EG monoethyl ether by Pseudomonas sp. yields ethoxyacetic acid. nih.gov Given its structure, 2-[2-(Tetrahydrofurfuryloxy)ethoxy]ethanol is expected to undergo similar aerobic biodegradation processes.
Table 1: Biodegradation of Representative Glycol Ethers
| Compound | Test System | Duration | Degradation | Reference |
|---|---|---|---|---|
| Ethylene Glycol (EG) | Aerobic & Anaerobic | 24h - 28 days | ~100% | nih.gov |
| Triethylene Glycol Monoethyl Ether (TGEE) | Fresh Water (BOD) | 20 days | 71% | oecd.org |
In the atmosphere, the primary degradation pathway for volatile organic compounds like glycol ethers is through reaction with photochemically produced hydroxyl (•OH) radicals. nih.gov The kinetics of this process are studied in laboratory settings, often using simulation chambers or computational models to estimate atmospheric half-lives.
For example, the atmospheric half-life of ethylene glycol is estimated to be around 2 days due to its reaction with hydroxyl radicals. nih.gov Computational models, such as the AOP (Atmospheric Oxidation Program), are frequently used to predict these rates. For triethylene glycol monoethyl ether, a structurally related compound, the predicted atmospheric half-life is approximately 2.8 hours. oecd.org These rapid degradation rates suggest that glycol ethers, including this compound, are not persistent in the atmosphere. nih.gov The products of photodegradation typically include aldehydes and organic acids resulting from the breakdown of the parent molecule. mdpi.com
Table 2: Atmospheric Half-Life of Representative Glycol Ethers
| Compound | Method | Estimated Half-Life | Reference |
|---|---|---|---|
| Ethylene Glycol (EG) | Reaction with •OH radicals | 2 days | nih.gov |
Hydrolysis is a chemical process where a molecule is cleaved into two parts by the addition of a water molecule. The stability of a chemical to hydrolysis is assessed under various pH conditions (typically acidic, neutral, and alkaline) representative of those found in the environment. Glycol ethers, characterized by stable ether and alcohol functional groups, are generally not susceptible to hydrolysis under typical environmental conditions. For instance, triethylene glycol monoethyl ether is not expected to hydrolyze as it lacks hydrolyzable functional groups. oecd.org Therefore, hydrolysis is not considered a significant environmental fate process for this compound.
Transport Mechanisms in Environmental Matrices
The movement and distribution of this compound in the environment are dictated by its physical and chemical properties, which influence its partitioning between water, soil, sediment, and air.
Glycol ethers typically exhibit low Koc values, indicating a low potential for adsorption to soil and sediment. oecd.org For triethylene glycol monoethyl ether, a Koc of 10 has been estimated, which suggests high soil mobility. oecd.org This high mobility implies a potential for leaching from soil into groundwater. oecd.org The adsorption behavior of glycol ethers is influenced by their polar nature, which favors partitioning into the aqueous phase rather than binding with organic matter in soil. bohrium.com
Table 3: Soil Adsorption Coefficient for a Representative Glycol Ether
| Compound | Method | Estimated Koc | Soil Mobility Potential | Reference |
|---|
Volatilization describes the transfer of a substance from a liquid phase (e.g., water) to a gas phase (e.g., air). This process is governed by a compound's vapor pressure and water solubility, often expressed by the Henry's Law constant. Chemicals with high vapor pressures and low water solubility tend to volatilize more readily.
Glycol ethers, particularly those with higher molecular weights like this compound, generally have low vapor pressures and high water solubility. oecd.orgsigmaaldrich.cn For example, triethylene glycol monoethyl ether has a high boiling point (256 °C) and a low vapor pressure (< 0.01 mm Hg at 20 °C), indicating that it has a limited tendency to volatilize from water. oecd.org This suggests that when released into an aqueous environment, this compound is likely to remain primarily in the water column rather than partitioning significantly into the atmosphere. oecd.org
Biotransformation Pathways and Metabolite Profiling
Identification of Biotransformation Products in Biological Systems
There is a lack of available scientific literature identifying the specific metabolites of this compound in any biological system, including in vivo animal studies or in vitro assays. Therefore, no data table of identified biotransformation products can be provided at this time.
Elucidation of Metabolic Cascades and Enzymes Involved
Similarly, the metabolic pathways and the specific enzymes responsible for the biotransformation of this compound have not been characterized in published research. Studies on other glycol ethers often implicate enzymes such as alcohol dehydrogenases and aldehyde dehydrogenases in their metabolism. However, without direct experimental evidence, it is not scientifically accurate to assume the same enzymatic processes are involved in the metabolism of this compound. Further research is necessary to determine the metabolic cascade and the enzymatic drivers of its biotransformation.
Q & A
Q. What are the common synthetic routes for 2-[2-(Tetrahydrofurfuryloxy)ethoxy]ethanol in academic research?
Synthesis typically involves multi-step etherification reactions. For example:
- Step 1 : Reacting tetrahydrofurfuryl alcohol with ethylene oxide derivatives under controlled conditions to form intermediate ethoxyethanol derivatives.
- Step 2 : Further functionalization using reagents like tert-butyl bromoacetate or chloroethyl ethers to introduce specific side chains. Reaction conditions (e.g., temperature, catalysts) vary depending on the desired purity and yield .
- Key Considerations : Use anhydrous conditions to prevent hydrolysis of ether linkages. Monitor reaction progress via TLC or HPLC (retention time ~0.81–1.00 minutes under SQD-FA05 conditions) .
Q. What are the key physical and chemical properties relevant to laboratory handling?
- Molecular Formula : Likely C₉H₁₈O₄ (based on analogous structures in ).
- Solubility : Expected to be polar, soluble in chloroform, ethanol, and water (similar to triethylene glycol derivatives) .
- Hygroscopicity : Store under inert atmosphere to prevent moisture absorption, as seen in ethylene glycol analogs .
- Density/Refractive Index : Use empirical data from NIST or computational tools like Joback/Crippen for thermodynamic predictions .
Q. How should researchers safely handle and store this compound to minimize health risks?
- Toxicity : Classified as hazardous due to potential reproductive toxicity and irritation (ECHA guidelines). Implement fume hoods and PPE (gloves, goggles) .
- Storage : Keep in airtight containers under nitrogen to avoid oxidation. Label with GHS hazard symbols (e.g., H319: eye irritation) .
- Medical Monitoring : Regular clinical exams for exposed personnel, focusing on ocular/skin irritation and fertility impacts .
Advanced Research Questions
Q. How can synthesis be optimized to improve yield and purity?
- Catalyst Selection : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance etherification efficiency .
- Purification : Employ column chromatography (silica gel, eluent: ethyl acetate/hexane) or fractional distillation. Monitor purity via LCMS (expected m/z: ~1055–1069 [M+H]⁺) .
- Yield Challenges : Competing side reactions (e.g., over-ethoxylation) can reduce yield. Optimize stoichiometry and reaction time .
Q. What analytical techniques resolve structural or purity contradictions?
- LCMS/HPLC : Use reverse-phase HPLC with UV detection (λ = 254 nm) and compare retention times (e.g., 0.81 vs. 1.00 minutes) to identify impurities .
- Mass Spectrometry : Confirm molecular ion peaks (m/z 1069 [M+H]⁺) and fragmentation patterns using NIST reference data .
- Contradiction Management : Cross-validate results with NMR (¹H/¹³C) to resolve discrepancies in reported retention times or mass data .
Q. How should reproductive toxicity concerns influence experimental design?
- In Vitro Alternatives : Use cell-based assays (e.g., zebrafish embryos) to assess developmental toxicity, minimizing in vivo exposure .
- Exposure Limits : Adhere to ECHA-derived occupational exposure limits (OELs). For pregnant researchers, enforce strict exposure controls (e.g., remote handling) .
- Data Interpretation : Correlate in vitro toxicity data (e.g., IC₅₀ values) with structural analogs (e.g., nonylphenol ethoxylates) to predict hazard thresholds .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
